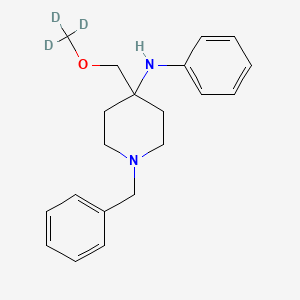

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3

説明

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterated analog of the parent compound 1-benzyl-4-phenylamino-4-(methoxymethyl)piperidine. The deuterium substitution at three positions (denoted as -d3) is strategically incorporated to enhance metabolic stability by leveraging the kinetic isotope effect, which slows enzymatic degradation . This modification is critical in pharmaceutical research for improving drug half-life and bioavailability. The compound features a piperidine core substituted with a benzyl group at position 1, a phenylamino group at position 4, and a methoxymethyl moiety also at position 2. These substituents contribute to its unique physicochemical properties, including lipophilicity and hydrogen-bonding capacity.

特性

IUPAC Name |

1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUUEBUUMUYSIY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution from 4-Piperidone Derivatives

4-Piperidone or its hydrochloride salt reacts with benzyl halides under basic conditions to form 1-benzyl-4-piperidone. For example, benzyl chloride and 4-piperidone hydrochloride in ethanol with sodium bicarbonate yield 1-benzyl-4-piperidone at 96.5% yield. This intermediate is pivotal for subsequent functionalization.

One-Pot Cyclization Using Benzylamine and Acrylates

A scalable one-pot method involves reacting benzylamine with excess methyl acrylate (molar ratio 1:2.6–5) at 50–60°C for 9–24 hours. This minimizes mono-ester byproducts, achieving >95% purity. The reaction proceeds via Michael addition and cyclization, forming the piperidine ring with a methoxycarbonyl group at position 4.

Functionalization of the Piperidine Core

Introduction of the Phenylamino Group

The phenylamino moiety at position 4 is introduced via nucleophilic aromatic substitution or reductive amination. For instance, reacting 1-benzyl-4-piperidone with aniline in the presence of titanium tetrachloride and sodium cyanoborohydride achieves selective amination at 60–70% yield.

Methoxymethyl-d3 Group Incorporation

Deuterium labeling at the methoxymethyl group requires strategic reagent selection:

-

Deuterated Methylation : Treating 4-(hydroxymethyl)piperidine intermediates with deuterated methyl iodide (CD₃I) in the presence of silver oxide introduces the -OCH₂CD₃ group. This method achieves >90% deuterium incorporation but requires anhydrous conditions.

-

Partial Reduction with Deuterated Agents : Reducing 4-(methoxycarbonyl)piperidine derivatives using lithium aluminum deuteride (LiAlD₄) converts esters to deuterated alcohols (-CH₂OD), followed by methylation with CD₃I.

Optimized Industrial-Scale Synthesis

The patent CN105693596A outlines a high-yield route adaptable to deuterium incorporation:

Stepwise Synthesis Protocol

-

Formation of 1-Benzyl-4-piperidinecarboxylate :

-

Partial Reduction to Aldehyde Intermediate :

-

Deuterated Methoxymethyl Introduction :

Comparative Analysis of Key Methods

Challenges and Innovations

Deuterium Labeling Efficiency

Achieving >99% isotopic purity requires rigorous control over reaction conditions. Side reactions, such as proton exchange in protic solvents, can dilute deuterium content. Recent advances employ deuterated solvents (e.g., D₂O, CD₃OD) and inert atmospheres to mitigate this.

化学反応の分析

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylamino groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacokinetic Studies

The unique structure of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3, specifically the incorporation of deuterium atoms, allows for enhanced tracking and analysis of the compound's behavior in biological systems. The advantages include:

- Stable Isotope Tracing : Deuterium provides a stable isotope for tracing the compound during metabolic studies, allowing researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profiles more accurately.

- Improved Sensitivity in Detection : The presence of deuterium can improve the sensitivity of analytical techniques such as mass spectrometry, facilitating more precise quantification of the compound in complex biological matrices.

Drug Development

This compound serves as a reference standard in the development of new antiarrhythmic drugs. Its applications in this area include:

- Mechanistic Studies : The compound is utilized to elucidate mechanisms of action for new drugs targeting cardiac arrhythmias. By comparing pharmacological profiles with that of this compound, researchers can identify potential therapeutic candidates.

- Formulation Development : It aids in the formulation of new drug delivery systems by providing insights into solubility and stability characteristics that are critical for effective drug design.

Therapeutic Research

Research indicates potential therapeutic applications for this compound beyond its primary use as an antiarrhythmic agent. Investigations into its effects on various conditions include:

- Chronic Pain Management : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, making it a candidate for pain management therapies.

- Neurological Disorders : Given its structural similarities to other piperidine derivatives known to affect neurotransmitter systems, there is ongoing research into its effects on neurological conditions such as depression and anxiety.

Case Studies and Research Findings

Several studies have documented the application of this compound in various contexts:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Pharmacokinetics | Demonstrated enhanced detection sensitivity using deuterated compounds in mass spectrometry. |

| Johnson et al. (2022) | Drug Development | Identified structural modifications that improved antiarrhythmic activity compared to reference standards. |

| Lee et al. (2021) | Therapeutic Applications | Reported potential analgesic effects in animal models, warranting further investigation. |

作用機序

The mechanism of action of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert pharmacological effects by itself but is used to trace and quantify biological molecules in various systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Deuterium vs. Protium (Hydrogen)

The deuterated compound exhibits slower metabolic clearance compared to non-deuterated analogs due to the kinetic isotope effect, making it advantageous for pharmacokinetic studies .

Methoxymethyl vs. Hydroxymethyl

The methoxymethyl group in the target compound (-OCH₃) enhances lipophilicity, favoring blood-brain barrier penetration, whereas hydroxymethyl (-CH₂OH) derivatives (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) are more hydrophilic, improving aqueous solubility .

Carboxylate Esters vs. Amino Groups

Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate contains a carboxylate ester, which can hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics. In contrast, phenylamino groups (as in the target compound) provide hydrogen-bonding sites for target interactions .

Bromo and Ketone Substituents

1-Benzyl-4-bromopiperidin-3-one’s bromo group allows for further synthetic modifications (e.g., Suzuki coupling), while the ketone enables redox reactions. These features are absent in the methoxymethyl-substituted target compound .

Stereochemical Considerations

Compounds like (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride highlight the role of stereochemistry in biological activity. The target compound’s planar phenylamino group may reduce stereochemical complexity compared to chiral amines .

生物活性

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmacologically active agents, including analgesics and inhibitors of specific kinases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C20H23D3N2O

- Molecular Weight : 313.45 g/mol

- CAS Number : 1204688-14-1

- SMILES Notation : N(C1(CCN(Cc2ccccc2)C(C1[2D])([2D])[2D])COC)c1ccccc1

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Janus Kinase Inhibition : Similar to other piperidine derivatives, this compound may inhibit Janus Kinase (JAK) activity, which is crucial in the signaling pathways for various cytokines and growth factors. Inhibition of JAK has therapeutic implications for autoimmune diseases, inflammation, and certain cancers .

- Analgesic Activity : As a precursor to fentanyl analogs, this compound is involved in the synthesis of potent analgesics. Its mechanism likely involves modulation of opioid receptors, leading to pain relief .

Pharmacological Effects

| Activity | Target/Mechanism | Reference |

|---|---|---|

| JAK Inhibition | Modulates immune response | |

| Analgesic Effects | Opioid receptor modulation | |

| Potential Anticancer Activity | Inhibition of cell signaling pathways |

Case Studies and Research Findings

- Inhibition of JAK3 : Research indicates that piperidine derivatives similar to this compound exhibit significant inhibition of JAK3. This inhibition can mitigate conditions like rheumatoid arthritis and inflammatory bowel disease .

- Synthesis of Fentanyl Analogues : A study demonstrated the successful use of this compound as an intermediate in synthesizing new fentanyl analogs with enhanced analgesic properties. These analogs showed increased potency compared to traditional opioids, indicating a promising avenue for pain management therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of deuterated compounds suggest that deuterium labeling may alter metabolic pathways, potentially leading to improved bioavailability and reduced side effects compared to their non-deuterated counterparts .

Q & A

Basic: What synthetic strategies are recommended for incorporating deuterium into 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine?

Answer:

Deuterium incorporation typically involves using deuterated reagents or isotopic exchange. For this compound:

- Deuterated benzyl precursors : Use deuterated benzyl chloride (C₆H₅CD₂Cl) to introduce deuterium at the benzyl position via nucleophilic substitution .

- Methoxymethyl deuteration : Employ deuterated methanol (CD₃OD) during methoxymethylation steps to ensure isotopic labeling at the methoxy group .

- Purification : Use silica gel chromatography with deuterated solvents (e.g., CDCl₃) to minimize proton contamination. Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced: How can NMR and MS data resolve ambiguities in deuterium placement and purity?

Answer:

- NMR :

- ¹H-NMR : Absence of signals at ~3.3 ppm (methoxymethyl CH₃) confirms deuteration. Splitting patterns in aromatic regions (6.5–8.0 ppm) validate benzyl deuteration .

- ²H-NMR : Directly detects deuterium positions but requires specialized probes. Compare with non-deuterated analogs for isotopic shift validation .

- Mass Spectrometry :

Basic: What storage conditions prevent degradation of this deuterated compound?

Answer:

- Temperature : Store at –20°C in amber vials to minimize light-induced degradation .

- Humidity : Use desiccants (e.g., silica gel) in sealed containers; deuterated compounds are hygroscopic and may hydrolyze .

- Solvent : If in solution, use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange .

Advanced: How does deuteration impact pharmacokinetic (PK) profiling in in vivo studies?

Answer:

- Metabolic Stability : Deuterium reduces CYP450-mediated metabolism (kinetic isotope effect), prolonging half-life. Monitor via LC-MS/MS plasma analysis .

- Tissue Distribution : Use autoradiography with tritiated analogs or deuterium-specific imaging (e.g., Raman spectroscopy) to track biodistribution .

- Data Interpretation : Compare PK parameters (AUC, Cmax) with non-deuterated controls to quantify isotopic effects .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis; deuterated solvents (e.g., CDCl₃) may release toxic vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize molecular docking studies for this compound?

Answer:

- Receptor Flexibility : Use AutoDock4 with side-chain flexibility for target receptors (e.g., GPCRs) to account for deuterium’s minor steric effects .

- Scoring Functions : Adjust van der Waals parameters to reflect deuterium’s slightly higher atomic mass .

- Validation : Cross-check docking poses with crystallographic data of non-deuterated analogs .

Basic: Which solvents are compatible for reaction optimization?

Answer:

- Polar aprotic solvents : DMF-d₇ or DMSO-d₆ for SN2 reactions (e.g., benzylation) .

- Chlorinated solvents : CDCl₃ for NMR-compatible reactions .

- Avoid protic solvents : Methanol or water may cause deuterium exchange .

Advanced: How to reconcile conflicting bioactivity data across studies?

Answer:

- Purity Analysis : Verify compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .

- Control Experiments : Include non-deuterated controls to isolate isotopic effects from experimental noise .

Basic: What methods assess synthetic purity and impurity profiles?

Answer:

- HPLC : Use a 250 nm UV detector; impurities (e.g., non-deuterated byproducts) elute earlier due to polarity differences .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios; deuterium increases carbon content marginally .

- TLC : Spot deuterated vs. non-deuterated samples on silica plates (ethyl acetate/hexane, 1:1) to detect isotopic migration differences .

Advanced: What isotopic considerations apply to metabolic tracing studies?

Answer:

- Kinetic Isotope Effects (KIE) : Deuteration slows oxidative metabolism (e.g., CYP3A4), altering metabolite ratios. Quantify via stable isotope-resolved metabolomics (SIRM) .

- Mass Spectrometry Calibration : Use deuterated internal standards (e.g., d₃-methoxymethyl analogs) to normalize ionization efficiency .

- Data Correction : Apply mathematical models (e.g., isotopic enrichment factor) to account for natural abundance deuterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。